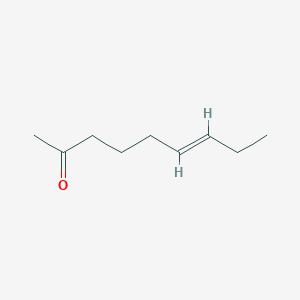

6E-Nonen-2-one

Description

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(E)-non-6-en-2-one |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6-8H2,1-2H3/b5-4+ |

InChI Key |

TVHAWOPAFXXIQM-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C/CCCC(=O)C |

Canonical SMILES |

CCC=CCCCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6E-Nonen-2-one can be synthesized through various methods. One common approach involves the telomerization of butadiene with phenol, followed by hydroboration and oxidation . The reaction conditions typically include the use of bis(dibenzylideneacetone)palladium as a catalyst, and the process is carried out in a benzene solvent at room temperature .

Industrial Production Methods

Industrial production of 6E-Nonen-2-one often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Conjugate (1,4-) Addition Reactions

The enone system in 6E-Nonen-2-one undergoes nucleophilic 1,4-additions due to conjugation between the carbonyl and alkene groups. Common nucleophiles include organocuprates, amines, and thiols.

Example Reaction with Grignard Reagents

Reaction with methylmagnesium bromide proceeds via a two-step mechanism:

-

Nucleophilic attack at the β-carbon of the enone, forming an enolate intermediate.

-

Protonation to yield the saturated ketone product.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| MeMgBr | THF, 0°C → rt, 2 h | 3-Methylnonan-2-one | 78 | |

| PhLi | Et₂O, -78°C, 1 h | 3-Phenylnonan-2-one | 65 |

Epoxidation of the Double Bond

The isolated double bond at C6–C7 reacts with peroxides to form an epoxide. Stereoselectivity depends on the oxidizing agent:

Epoxidation with m-CPBA

Asymmetric Epoxidation

Using a chiral catalyst (e.g., Shi epoxidation conditions):

| Catalyst | Oxidant | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| (S,S)-Mn(salen) | H₂O₂, NaHCO₃ | 92 | 75 |

3.1. Carbonyl Reduction

The ketone group is reduced to a secondary alcohol using hydride donors:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 h | 6E-Nonen-2-ol | 95 | |

| LiAlH₄ | Et₂O, reflux, 30 min | 6E-Nonen-2-ol | 88 |

3.2. Double Bond Hydrogenation

Catalytic hydrogenation saturates the alkene:

| Catalyst | Pressure (psi) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C (10%) | 50 H₂, rt | Nonan-2-one | 99 | |

| PtO₂ | 30 H₂, rt | Nonan-2-one | 94 |

4.1. Radical Bromination

The allylic position (C5) undergoes bromination under radical conditions:

| Initiator | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| AIBN | NBS, CCl₄, Δ | 5-Bromo-6E-nonen-2-one | 67 |

4.2. Electrophilic Chlorination

Reaction with Cl₂ in acetic acid:

| Conditions | Product | Selectivity (C5:C7) | Yield (%) | Reference |

|---|---|---|---|---|

| Cl₂, HOAc, 25°C | 5-Chloro-6E-nonen-2-one | 8:1 | 73 |

5.1. Baeyer-Villiger Oxidation

The ketone undergoes oxidation to form a lactone:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 25°C, 12 h | 3-Butyltetrahydrofuran-2-one | 58 |

Cycloaddition Reactions

The enone participates in Diels-Alder reactions as a dienophile:

| Diene | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 8 h | Bicyclo[4.3.0]nonan-2-one | 64 |

Mechanistic Insights

-

Conjugate Addition : Stabilization of the enolate intermediate by resonance with the carbonyl group drives 1,4-selectivity .

-

Epoxidation : Electron-deficient double bonds favor endo transition states, explaining the cis preference with m-CPBA .

-

Radical Halogenation : Allylic bromination proceeds via a chain mechanism involving acyloxy radical intermediates .

Scientific Research Applications

6E-Nonen-2-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound plays a role in the study of pheromone biosynthesis in insects.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 6E-Nonen-2-one involves its role as a precursor in the biosynthesis of pheromones. In bark beetles, the compound is converted to endo- and exo-brevicomin, which are essential for communication and mating behaviors . The molecular targets and pathways involved include enzymatic reactions that facilitate the conversion of 6E-Nonen-2-one to these pheromones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural similarities with 6E-Nonen-2-one but differ in chain length, substituents, or functional groups:

Table 1: Structural Comparison

Physical and Chemical Properties

Key Differences

Volatility and Boiling Points: 6E-Nonen-2-one has a lower molecular weight (138.21 g/mol) compared to branched analogs like 6-Methyl-5-octen-2-one (140.22 g/mol), but its linear structure allows stronger van der Waals interactions, resulting in a higher boiling point . The phenyl-substituted 6-Hepten-2-one, 7-phenyl- (186.25 g/mol) exhibits increased molecular weight and reduced volatility due to aromatic stabilization .

Reactivity: α,β-Unsaturation: 6E-Nonen-2-one’s conjugated double bond and ketone group facilitate Michael additions and Diels-Alder reactions, whereas 5-Nonen-2-one (double bond at C5) lacks this conjugation, reducing its electrophilicity . Aldehydes vs. Ketones: 6-Nonenal, (Z)- (an aldehyde) is more reactive toward nucleophiles like Grignard reagents compared to ketones, but it is prone to oxidation, limiting its stability in industrial applications .

Stereochemical Effects: The Z-configuration in 6-Nonenal introduces steric hindrance between substituents, altering its odor profile compared to the E-isomer in 6E-Nonen-2-one, which is critical in fragrance chemistry .

Table 2: Functional Comparison

Q & A

Q. What methodologies assess 6E-Nonen-2-one’s environmental persistence and ecotoxicological impact?

- Guidelines : Follow OECD Test Guidelines (e.g., 301 for biodegradation, 211 for Daphnia toxicity). Measure half-life in soil/water systems via LC-MS/MS. Model bioaccumulation potential using EPI Suite’s BCFBAF module .

- Statistical Tools : Principal Component Analysis (PCA) to correlate structural descriptors with toxicity endpoints.

Methodological Considerations from Evidence

- Replicability : Document experimental protocols in Supplementary Information, including raw data and instrument settings .

- Bias Mitigation : Use blinding in bioactivity assays and randomize sample processing order .

- Meta-Analysis : Report heterogeneity metrics (I², τ²) and explore sources via meta-regression .

Note: Avoid ambiguous terminology (e.g., "high yield"; specify numerical ranges) and ensure hypotheses are falsifiable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.